molecular formula C9H10N2O2 B14617197 (1H-Benzimidazole-1,2-diyl)dimethanol CAS No. 58566-88-4

(1H-Benzimidazole-1,2-diyl)dimethanol

Cat. No.: B14617197
CAS No.: 58566-88-4
M. Wt: 178.19 g/mol
InChI Key: VLPPYUBDYULUSH-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1,2-dimethanol is a heterocyclic compound that features a benzimidazole core with two hydroxymethyl groups attached at the 1 and 2 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole-1,2-dimethanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. This reaction forms the benzimidazole core, which is then further functionalized to introduce the hydroxymethyl groups .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the initial formation of the benzimidazole ring followed by subsequent functionalization. Catalysts such as lanthanum chloride can be used to facilitate these reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1,2-dimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-1,2-dicarboxylic acid, while substitution reactions can produce a variety of benzimidazole derivatives with different functional groups .

Scientific Research Applications

1H-Benzimidazole-1,2-dimethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-benzimidazole-1,2-dimethanol involves its interaction with various molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

  • Thiabendazole
  • Mebendazole
  • Albendazole
  • Candesartan
  • Omeprazole

Comparison: 1H-Benzimidazole-1,2-dimethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has enhanced solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

58566-88-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

[1-(hydroxymethyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2

InChI Key

VLPPYUBDYULUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CO)CO

Origin of Product

United States

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